6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a carbamoylmethylsulfanyl group, a cyano group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-4-(2-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate with carbamoylmethylsulfanyl and cyano groups under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 2-PROPOXYETHYL 6-(CARBAMOYLMETHYL)SULFANYL-5-CYANO-4-[2-(DIFLUOROMETHOXY)PHENYL]-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Uniqueness
The uniqueness of 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C24H24N4O3S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C24H24N4O3S/c1-3-31-19-12-8-7-11-17(19)22-18(13-25)24(32-14-20(26)29)27-15(2)21(22)23(30)28-16-9-5-4-6-10-16/h4-12,22,27H,3,14H2,1-2H3,(H2,26,29)(H,28,30) |
InChI Key |
RKQBSYQNXRHMIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)N)C#N |
Origin of Product |
United States |
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